molecular formula C11H20FNO3 B1529596 (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol CAS No. 1268512-14-6

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Cat. No. B1529596
CAS RN: 1268512-14-6
M. Wt: 233.28 g/mol
InChI Key: SSJLYZCXMMQWCU-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol” is a chemical compound with the CAS Number: 1268512-14-6 . Its IUPAC name is tert-butyl ((1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl)carbamate . It has a molecular weight of 233.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 . This code provides a detailed description of the molecule’s structure.

It is recommended to be stored in a refrigerator . The physical form of this compound is not specified .

Scientific Research Applications

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of peptide chains. The Boc group can be removed under mild acidic conditions, which is advantageous for synthesizing sensitive peptide sequences. The compound can serve as a building block for the synthesis of complex peptides, particularly those containing cyclohexane rings, which are often found in natural products with biological activity .

Ionic Liquids

The Boc-protected amino acid derivatives can be used to prepare ionic liquids, which are solvents with low volatility and high thermal stability. These ionic liquids have applications in green chemistry as environmentally friendly alternatives to traditional organic solvents. They can be used in various reactions, including catalysis and electrochemistry .

Dipeptide Synthesis

The compound’s protected amino group allows for selective reactions in the synthesis of dipeptides. This is particularly useful in the production of dipeptides with specific configurations, which are important in the study of protein structure and function .

Safety And Hazards

The safety information for this compound includes a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLYZCXMMQWCU-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
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